Phosphorane, butylidenetriphenyl-
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Overview
Description
Phosphorane, butylidenetriphenyl- is an organophosphorus compound with the molecular formula C22H23P. It is a type of phosphorane, which is characterized by a pentavalent phosphorus atom. This compound is notable for its role in organic synthesis, particularly in the Wittig reaction, where it is used to convert aldehydes and ketones into alkenes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorane, butylidenetriphenyl- can be synthesized through the reaction of triphenylphosphine with an appropriate alkyl halide, followed by deprotonation with a strong base such as butyllithium. The general reaction scheme is as follows:
Formation of Alkylphosphonium Salt: Triphenylphosphine reacts with an alkyl halide to form an alkylphosphonium salt.
Deprotonation: The alkylphosphonium salt is then deprotonated using a strong base like butyllithium to yield the phosphorane.
Industrial Production Methods
While specific industrial production methods for phosphorane, butylidenetriphenyl- are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with adjustments for scale, efficiency, and safety .
Chemical Reactions Analysis
Types of Reactions
Phosphorane, butylidenetriphenyl- primarily undergoes nucleophilic addition reactions, most notably the Wittig reaction. In this reaction, the phosphorane reacts with aldehydes or ketones to form alkenes .
Common Reagents and Conditions
Reagents: Aldehydes or ketones, triphenylphosphine, alkyl halides, strong bases (e.g., butyllithium).
Major Products
The major products of reactions involving phosphorane, butylidenetriphenyl- are alkenes, formed through the Wittig reaction. This reaction is highly valued for its ability to produce alkenes with precise control over the position of the double bond .
Scientific Research Applications
Phosphorane, butylidenetriphenyl- has several applications in scientific research:
Organic Synthesis: Used extensively in the synthesis of alkenes via the Wittig reaction.
Material Science: Employed in the development of phosphorus-containing polymers, which have applications in various fields including biomedicine and materials science.
Medicinal Chemistry: Investigated for its potential in drug development and as a component in therapeutic polymers.
Mechanism of Action
The mechanism of action of phosphorane, butylidenetriphenyl- in the Wittig reaction involves the formation of a betaine intermediate, followed by the formation of an oxaphosphetane intermediate. The reaction proceeds as follows:
Formation of Ylide: The phosphorane reacts with the carbonyl compound to form a betaine intermediate.
Intermediate Formation: The betaine intermediate rearranges to form an oxaphosphetane intermediate.
Product Formation: The oxaphosphetane intermediate decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct.
Comparison with Similar Compounds
Phosphorane, butylidenetriphenyl- can be compared with other phosphoranes and ylides:
Methylenetriphenylphosphorane: Another commonly used ylide in the Wittig reaction, but with a different alkyl group.
Pentaphenylphosphorane: A stable phosphorane with five phenyl groups, used in different types of organic reactions.
Uniqueness
Phosphorane, butylidenetriphenyl- is unique due to its specific structure and reactivity, making it particularly useful in the Wittig reaction for the synthesis of alkenes with precise control over the double bond position .
Properties
CAS No. |
3728-50-5 |
---|---|
Molecular Formula |
C22H23P |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
butylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C22H23P/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,2-3H2,1H3 |
InChI Key |
RIGUTONFWSZQSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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